molecular formula C11H23ClN2O2 B7639794 1-[2-(1-Aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride

1-[2-(1-Aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride

Cat. No. B7639794
M. Wt: 250.76 g/mol
InChI Key: DKNAVGVKZWKJHH-UHFFFAOYSA-N
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Description

1-[2-(1-Aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride is a chemical compound with the molecular formula C12H24ClNO2. It is commonly referred to as AEM, and it belongs to the class of compounds known as morpholines. AEM is synthesized using a specific method, and it has a wide range of scientific research applications.

Mechanism of Action

The mechanism of action of AEM is not well understood. However, it is believed to act as a chiral auxiliary in organic synthesis, facilitating the formation of enantiomerically pure compounds. AEM may also act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the reaction.
Biochemical and Physiological Effects:
AEM has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. AEM may have some mild sedative effects, but this has not been confirmed.

Advantages and Limitations for Lab Experiments

AEM has several advantages for use in laboratory experiments, including its high yield and excellent purity. AEM is also relatively easy to synthesize and is readily available from commercial suppliers. However, AEM has some limitations, including its limited solubility in water and its relatively high cost compared to other reagents.

Future Directions

There are many future directions for the study of AEM. One possible direction is to investigate its mechanism of action in more detail, particularly in metal-catalyzed reactions. Another direction is to explore its potential as a resolving agent for racemic mixtures. Additionally, AEM could be used in the preparation of new chiral compounds with potential pharmaceutical applications. Finally, the synthesis of AEM could be optimized to improve its yield and reduce its cost.

Synthesis Methods

AEM is synthesized using a specific method that involves the reaction of 3-methyl-2-butanone with morpholine and ammonium chloride. The reaction takes place in the presence of a catalyst, such as palladium on carbon, and the product is purified using chromatography. The yield of AEM is typically high, and the purity is excellent.

Scientific Research Applications

AEM has a wide range of scientific research applications, including its use as a pharmaceutical intermediate, a ligand in metal-catalyzed reactions, and a reagent in organic synthesis. AEM is also used in the preparation of chiral compounds and as a resolving agent for racemic mixtures.

properties

IUPAC Name

1-[2-(1-aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8(2)6-11(14)13-4-5-15-10(7-13)9(3)12;/h8-10H,4-7,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNAVGVKZWKJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCOC(C1)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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